4-Amino-2-ethylaminopyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

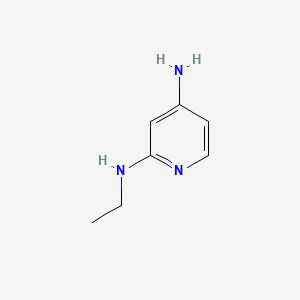

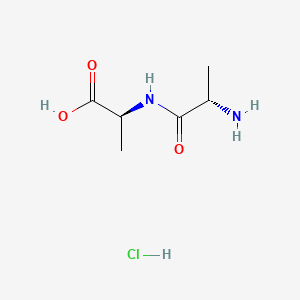

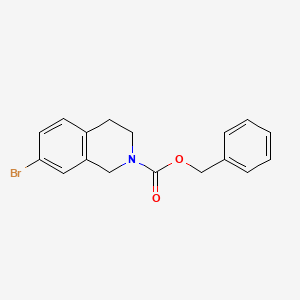

4-Amino-2-ethylaminopyridine, also known as N2-ethyl-2,4-pyridinediamine, is a chemical compound with the molecular formula C7H11N3 . It has a molecular weight of 137.18 . It is a solid substance .

Molecular Structure Analysis

The InChI code for 4-Amino-2-ethylaminopyridine is1S/C7H11N3/c1-2-9-7-5-6(8)3-4-10-7/h3-5H,2H2,1H3,(H3,8,9,10) . The canonical SMILES structure is CCNC1=NC=CC(=C1)N . Physical And Chemical Properties Analysis

4-Amino-2-ethylaminopyridine has a molecular weight of 137.18 g/mol . Other physical and chemical properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, and Compound Is Canonicalized are also available .Aplicaciones Científicas De Investigación

-

Syntheses and Anti-Inflammatory Activities of Pyrimidines

- Application : Pyrimidines, which are aromatic heterocyclic compounds, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory. They are synthesized using numerous methods .

- Methods : The synthesis of pyrimidines involves various chemical reactions. The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects. Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

-

Antioxidant Protection of Paper Heritage Objects

- Application : In protecting cultural heritage, deacidification is used to stabilize acidic papers, ensuring the neutralization of acids present in the paper. But in the process of aging, several mechanisms of degradation occur simultaneously. Therefore, substances used to stabilize the paper should contain an antioxidant component in addition to the deacidifying component .

- Methods : The 4-amino-2,2,6,6-tetramethylpiperidine series of hindered amine light stabilizers (HALS) was selected as appropriate for creating a modifying system based on HMDSO .

- Results : The application of the system containing deacidification and an antioxidant component may increase the effectiveness of the protection of acid groundwood paper heritage objects. Adding a tested antioxidant to the proposed deacidification system has a favorable effect on stabilizing the pH value for a long time in accelerated aging .

-

Syntheses and Anti-Inflammatory Activities of Pyrimidines

- Application : Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

- Methods : Synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives was reported for their possible inhibitory effects against immune-induced nitric oxide generation .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

-

Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives

- Application : The present work deals with the synthesis and evaluation of biological activities of 4-aminoantipyrine derivatives derived from a three-component Betti reaction .

- Methods : The synthesis was initiated by the condensation of aromatic aldehyde, 4-aminoantipyrine, and 8-hydroxyquinoline in presence of fluorite as catalyst in a simple one-step protocol .

- Results : The screening results show that compounds 4c, 4d, 4f, and 4h were found to possess potential anti-inflammatory activity while compounds 4a, 4b, 4e, and 4g are potent anthelmintic agents when compared with reference drugs .

-

Syntheses and Anti-Inflammatory Activities of Pyrimidines

- Application : Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring. Numerous natural and synthetic pyrimidines are known to exist. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

- Methods : Synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives was reported for their possible inhibitory effects against immune-induced nitric oxide generation .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

-

Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives

- Application : The present work deals with the synthesis and evaluation of biological activities of 4-aminoantipyrine derivatives derived from a three-component Betti reaction .

- Methods : The synthesis was initiated by the condensation of aromatic aldehyde, 4-aminoantipyrine, and 8-hydroxyquinoline in presence of fluorite as catalyst in a simple one-step protocol .

- Results : The screening results show that compounds 4c, 4d, 4f, and 4h were found to possess potential anti-inflammatory activity while compounds 4a, 4b, 4e, and 4g are potent anthelmintic agents when compared with reference drugs .

Propiedades

IUPAC Name |

2-N-ethylpyridine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-2-9-7-5-6(8)3-4-10-7/h3-5H,2H2,1H3,(H3,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNXBBUGFOJVAKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=CC(=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718195 |

Source

|

| Record name | N~2~-Ethylpyridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-ethylaminopyridine | |

CAS RN |

891855-87-1 |

Source

|

| Record name | N~2~-Ethylpyridine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B581974.png)